3-Acetylacrylic acid

Description

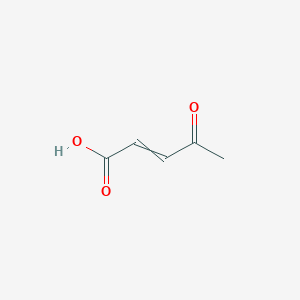

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTKSWVCNVUVHG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-82-2 | |

| Record name | 4-Oxo-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-oxopent-2-en-2-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetylacrylic Acid: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Abstract

3-Acetylacrylic acid, a dicarbonyl compound featuring both a ketone and a carboxylic acid functionality, is a pivotal intermediate in organic synthesis. Its unique structural characteristics, particularly the presence of a reactive α,β-unsaturated system, make it a versatile precursor for a wide array of heterocyclic compounds and other valuable organic molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of 3-acetylacrylic acid. Furthermore, it delves into its significant applications, with a particular focus on its role as a strategic building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of 3-Acetylacrylic Acid

3-Acetylacrylic acid, systematically known as 4-oxopent-2-enoic acid, is an organic compound that has garnered considerable interest in the scientific community due to its utility as a versatile synthetic intermediate. Its chemical structure incorporates multiple reactive sites, including a carboxylic acid, a ketone, and a carbon-carbon double bond, rendering it susceptible to a variety of chemical transformations. This trifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic systems, which are prevalent in many biologically active compounds.

The ability of 3-acetylacrylic acid to participate in reactions such as Michael additions, cycloadditions, and condensations makes it an invaluable tool for synthetic chemists. In the realm of drug discovery, these reactions are instrumental in generating libraries of diverse compounds for biological screening. The derivatives of 3-acetylacrylic acid, such as pyrazoles, pyridazinones, and GABA analogues, have shown promise in a range of therapeutic areas, including antimicrobial and central nervous system applications. This guide aims to provide a detailed exploration of 3-acetylacrylic acid, from its fundamental properties to its practical applications, thereby serving as a valuable resource for scientists engaged in chemical research and development.

Chemical Structure and Physicochemical Properties

The chemical identity of 3-acetylacrylic acid is defined by its molecular formula, C₅H₆O₃, and a molecular weight of approximately 114.10 g/mol .[1] Its structure is characterized by a five-carbon chain containing a carboxylic acid group at one terminus, a ketone group at the 4-position, and a double bond between carbons 2 and 3.

Stereoisomerism: (Z)- and (E)-4-oxopent-2-enoic acid

The presence of the C2=C3 double bond gives rise to geometric isomerism, resulting in two stereoisomers: the cis or (Z)-isomer and the trans or (E)-isomer.

-

(Z)-4-oxopent-2-enoic acid (cis-isomer): In this configuration, the acetyl group and the carboxylic acid group are on the same side of the double bond.

-

(E)-4-oxopent-2-enoic acid (trans-isomer): In this configuration, the acetyl group and the carboxylic acid group are on opposite sides of the double bond.

The stereochemistry of the isomer can significantly influence its physical properties and reactivity. It is crucial for researchers to be aware of the specific isomer they are working with, as this can impact reaction outcomes and the biological activity of the resulting products.

Physicochemical Data

A summary of the key physicochemical properties of 3-acetylacrylic acid is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 4-oxopent-2-enoic acid | [1] |

| Synonyms | 3-Acetylacrylic acid, β-Acetylacrylic acid | |

| CAS Number | 4743-82-2 (unspecified stereochemistry) | [1] |

| 2833-21-8 ((Z)-isomer) | [1] | |

| 2833-28-5 ((E)-isomer) | ||

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| pKa | ~3.8 | |

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Synthesis of 3-Acetylacrylic Acid

Several synthetic routes have been established for the preparation of 3-acetylacrylic acid, with the choice of method often depending on the desired isomer and the availability of starting materials. A prominent and widely utilized method involves the Friedel-Crafts acylation of maleic anhydride.

Friedel-Crafts Acylation of Maleic Anhydride

This method provides a straightforward approach to the synthesis of (Z)-3-acetylacrylic acid. The reaction proceeds via an electrophilic acylium ion, generated from an acetylating agent, which then attacks the electron-rich double bond of maleic anhydride.

Reaction Scheme:

Experimental Protocol: Synthesis of (Z)-3-Acetylacrylic Acid

-

Reagents:

-

Maleic anhydride

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of maleic anhydride in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (Z)-3-acetylacrylic acid.

-

-

Causality: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the Friedel-Crafts reaction and minimize side reactions. The final acidic workup is necessary to protonate the carboxylate and break down the aluminum complexes.

Spectroscopic Characterization

The structural elucidation of 3-acetylacrylic acid and the differentiation between its isomers are readily achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. For the (E)-isomer, the vinyl protons (H2 and H3) typically appear as doublets with a coupling constant (J) in the range of 15-18 Hz, characteristic of a trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant for these protons, typically in the range of 10-12 Hz. The methyl protons of the acetyl group appear as a singlet, and the carboxylic acid proton gives a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the five carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the vinyl carbons (C2 and C3) will also differ between the (Z) and (E) isomers.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetylacrylic acid is characterized by several key absorption bands:

-

A broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

-

A strong, sharp absorption around 1700-1720 cm⁻¹ for the C=O stretching of the carboxylic acid.

-

Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone.

-

A peak in the region of 1620-1640 cm⁻¹ due to the C=C stretching of the alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-acetylacrylic acid will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of a methyl group (M-15), a carboxyl group (M-45), and cleavage of the C-C bond between the carbonyls.

Applications in Drug Development

The rich chemistry of 3-acetylacrylic acid makes it a valuable scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its ability to act as a Michael acceptor and a 1,4-dicarbonyl equivalent allows for the construction of five- and six-membered rings.

Synthesis of Pyrazole and Pyrazoline Derivatives

3-Acetylacrylic acid reacts with hydrazine and its derivatives to form pyrazole and pyrazoline compounds. These heterocyclic systems are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The reaction proceeds through an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

Significance in Medicinal Chemistry: The pyrazoline scaffold is a privileged structure in drug discovery. By varying the substituents on the hydrazine and the 3-acetylacrylic acid backbone, a diverse library of compounds can be synthesized and screened for potential therapeutic activity. For instance, certain pyrazoline derivatives have shown promising results as selective inhibitors of enzymes implicated in various diseases.

Precursor to Pyridazinone Derivatives

The reaction of 3-acetylacrylic acid with hydrazines can also lead to the formation of pyridazinone derivatives, another important class of heterocyclic compounds. Pyridazinones are known to possess a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The synthesis typically involves a condensation reaction followed by cyclization.

Relevance to Drug Development: The pyridazinone core is present in several marketed drugs. The use of 3-acetylacrylic acid as a starting material provides a convergent and efficient route to novel pyridazinone analogues, which can be further functionalized to optimize their biological activity and pharmacokinetic properties.

Building Block for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] GABA analogues are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. 3-Acetylacrylic acid can serve as a precursor for the synthesis of substituted GABA analogues through Michael addition reactions. The addition of a nitrogen nucleophile to the α,β-unsaturated system, followed by reduction of the ketone and modification of the carboxylic acid, can lead to the desired GABA derivatives.

Implications for Neuroscience Drug Discovery: The development of new GABA analogues with improved efficacy and side-effect profiles is an active area of research. The use of 3-acetylacrylic acid as a versatile starting material allows for the introduction of diverse substituents on the GABA backbone, enabling the exploration of structure-activity relationships and the identification of novel drug candidates.

Safety and Handling

3-Acetylacrylic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

3-Acetylacrylic acid is a highly versatile and valuable building block in organic synthesis, with significant implications for drug discovery and development. Its unique combination of functional groups allows for the facile construction of a wide range of complex molecules, particularly heterocyclic compounds of medicinal importance. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, underscoring its importance as a key tool in the arsenal of synthetic and medicinal chemists. The continued exploration of the reactivity of 3-acetylacrylic acid is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

-

PubChem. 4-Oxopent-2-enoic acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. "Physiology, GABA." StatPearls. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Acetylacrylic Acid

Introduction

3-Acetylacrylic acid, also known as 4-oxo-2-pentenoic acid, is a versatile bifunctional molecule possessing both a ketone and a carboxylic acid moiety conjugated with a carbon-carbon double bond. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and specialty polymers. This guide provides a comprehensive overview of the primary synthetic pathways to 3-acetylacrylic acid, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of 3-Acetylacrylic Acid

The synthesis of 3-acetylacrylic acid can be approached through several strategic disconnections. Two of the most prominent and practical routes involve:

-

Friedel-Crafts Acylation of Maleic Anhydride: This electrophilic substitution reaction introduces the acetyl group onto a four-carbon backbone derived from maleic anhydride.

-

Knoevenagel Condensation of Pyruvic Acid: This base-catalyzed condensation reaction builds the carbon skeleton by joining a three-carbon keto acid (pyruvic acid) with a dicarboxylic acid derivative (malonic acid), followed by decarboxylation.

This guide will delve into the mechanistic details and practical execution of both methodologies.

Pathway 1: Friedel-Crafts Acylation of Maleic Anhydride

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic and, in some cases, activated aliphatic systems.[1] In this pathway, maleic anhydride serves as the substrate, which, upon acylation and subsequent hydrolysis, yields the target 3-acetylacrylic acid.

Causality Behind Experimental Choices

The choice of an acylating agent and a Lewis acid catalyst is critical for the success of this reaction. Acetic anhydride is often preferred over acetyl chloride in industrial settings due to its lower corrosiveness and easier handling, although it is generally less reactive.[2] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion.[2] The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring.

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion from the reaction of acetic anhydride with aluminum chloride. This electrophilic species then attacks the electron-rich double bond of maleic anhydride. Subsequent hydrolysis of the anhydride ring opens it to form the carboxylic acid functionality of 3-acetylacrylic acid.

Caption: Knoevenagel condensation pathway for 3-acetylacrylic acid.

Experimental Protocol: Doebner-Knoevenagel Condensation

This protocol is based on general procedures for the Doebner modification of the Knoevenagel condensation. [3][4] Materials:

-

Pyruvic Acid

-

Malonic Acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric Acid (concentrated)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

To this mixture, add pyruvic acid (1.0 eq) and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Data Presentation: Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 50-60% |

| Appearance | Crystalline solid |

| Melting Point | 125-127 °C |

Characterization of 3-Acetylacrylic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-acetylacrylic acid.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.4 (s, 3H, -COCH₃), ~6.5 (d, 1H, J ≈ 16 Hz, =CH-CO-), ~7.2 (d, 1H, J ≈ 16 Hz, -CO-CH=), ~11.5 (br s, 1H, -COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~28 (-COCH₃), ~130 (=CH-CO-), ~140 (-CO-CH=), ~170 (-COOH), ~198 (-CO-).

-

IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1630 (C=C stretch). [5][6]* Mass Spectrometry (EI): m/z (%) 114 (M⁺), 99 (M⁺ - CH₃), 71 (M⁺ - COOH), 43 (CH₃CO⁺). [7]

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| CAS Number | 4743-82-2 [8] |

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of 3-acetylacrylic acid: the Friedel-Crafts acylation of maleic anhydride and the Doebner-Knoevenagel condensation of pyruvic acid. Both methods offer distinct advantages and can be selected based on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, rooted in established chemical principles, offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Molecules, 27(18), 5963. [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2001). Green Chemistry, 3(3), 152-154. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(71), 40576-40605. [Link]

-

Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. (2022). ChemistrySelect, 7(4), e202104044. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids. (2008).

-

4-Oxo-2-pentenoic acid. (n.d.). PubChem. Retrieved from [Link]

-

β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy, 38(1), 22-26. [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. [Link]

-

Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]

-

IR absorption spectra of (a) poly(methacrylic acid) homopolymer (h-PMAA) and (b) PTFE-g-PMAA. (n.d.). ResearchGate. Retrieved from [Link]

-

The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (2012). Molecules, 17(12), 14757-14767. [Link]

-

Figure 2. FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.fhsu.edu [scholars.fhsu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,3-Dimethylacrylic acid (541-47-9) IR Spectrum [chemicalbook.com]

- 8. 4-Oxo-2-pentenoic acid | C5H6O3 | CID 5363652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Acetylacrylic Acid – Physicochemical Dynamics & Synthetic Utility

CAS: 2510-38-5

IUPAC Name: (2E)-4-Oxopent-2-enoic acid

Synonyms:

Executive Summary

3-Acetylacrylic acid is a bifunctional electrophile characterized by an

Structural Dynamics & Isomerism

Understanding the reactivity of 3-acetylacrylic acid requires a deep dive into its structural equilibrium. Unlike simple carboxylic acids, 3-acetylacrylic acid exists in a dynamic equilibrium between its open-chain trans-isomer and a cyclic lactol (pseudo-acid) form.

The Open-Chain vs. Cyclic Lactol Equilibrium

In solution, particularly in polar protic solvents, the electron-deficient alkene and the ketone carbonyl facilitate intramolecular cyclization. This phenomenon explains discrepancies often found in melting point data and NMR shifts.

-

Open Form (E-isomer): The thermodynamically stable form in solid state, characterized by a high melting point.

-

Cyclic Form (5-hydroxy-2-furanone): Often generated in solution or upon melting, acting as a masked acylating agent.

Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the mechanistic flow between the open-chain acid and the cyclic hydroxy-lactone.

Figure 1: The reversible transition between the open-chain electrophile and the cyclic lactol, influenced by solvent polarity and pH.

Physicochemical Profile

The following data aggregates experimental values. Note that the melting point is sharp for the pure trans-isomer but depresses significantly if the cyclic tautomer is present (e.g., after recrystallization from water without proper drying).

| Property | Value / Description | Contextual Note |

| Molecular Formula | MW: 114.10 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic; store in desiccator. |

| Color | White to pale yellow | Yellowing indicates oxidation or polymerization. |

| Melting Point | 125 – 126 °C | Sharp MP indicates high purity of the E-isomer. |

| pKa | ~3.5 (Carboxylic acid) | Lower than acetic acid due to the electron-withdrawing enone. |

| Solubility | Water, Ethanol, Ethyl Acetate | Poorly soluble in hexane/heptane. |

| UV | ~225 nm (Ethanol) | Characteristic of |

Chemical Reactivity & Derivatization

For medicinal chemists, the primary utility of 3-acetylacrylic acid lies in its dual electrophilicity.

Michael Addition (Cysteine Targeting)

The

Heterocycle Synthesis

It serves as a 1,4-dicarbonyl equivalent (in its hydrated form) or a 1,2-dielectrophile, making it a precursor for pyridazines (via hydrazine condensation) and thiazoles.

Visualization: Reactivity Workflow

This flowchart details the decision matrix for derivatizing 3-acetylacrylic acid based on the desired outcome.

Figure 2: Strategic derivatization pathways. The Michael addition pathway is pH-sensitive and reversible under basic conditions.

Experimental Protocols

Protocol A: Purification via Recrystallization

Commercial samples often contain polymerized material or the cyclic tautomer. This protocol restores the linear trans-isomer.

Reagents: Crude 3-acetylacrylic acid, Benzene (or Toluene for green chemistry compliance), Ethyl Acetate.

-

Dissolution: Dissolve 10 g of crude acid in a minimum amount of boiling ethyl acetate (~20-30 mL).

-

Precipitation: Slowly add benzene (or toluene) to the hot solution until slight turbidity is observed.

-

Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (

) for 2 hours. -

Filtration: Filter the resulting plates/needles under vacuum.

-

Drying (Critical): Dry in a vacuum desiccator over

for 24 hours. Note: Heat drying may induce cyclization.

Protocol B: Kinetic Michael Addition Assay (UV-Vis)

To determine the electrophilicity relative to other Michael acceptors.

-

Preparation: Prepare a 100

M solution of 3-acetylacrylic acid in Phosphate Buffer (pH 7.4). -

Baseline: Measure Absorbance at 225 nm (

). -

Initiation: Add 1.0 equivalent of Glutathione (GSH).

-

Monitoring: Monitor the decrease in absorbance at 225 nm (loss of conjugated system) over 30 minutes.

-

Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17198, 3-Acetylacrylic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 4-Oxo-2-pentenoic acid Gas Chromatography and Mass Spectra. Retrieved from [Link]

- Organic Syntheses.General methods for the preparation of beta-acylacrylic acids. (Note: While specific links vary, the Organic Syntheses database is the authoritative source for the condensation protocols referenced in Section 4).

An In-depth Spectroscopic Analysis of 3-Acetylacrylic Acid: A Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-acetylacrylic acid (IUPAC name: (Z)-4-oxopent-2-enoic acid), a bifunctional molecule featuring both an α,β-unsaturated ketone and a carboxylic acid.[1] As a valuable building block in organic synthesis, a thorough understanding of its structural characteristics is paramount. This document, intended for researchers and professionals in drug development and chemical sciences, delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring both scientific integrity and practical applicability.

Introduction: The Structural Uniqueness of 3-Acetylacrylic Acid

3-Acetylacrylic acid (CAS No: 4743-82-2) is an organic compound with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1][2] Its structure is characterized by a four-carbon chain containing a carboxylic acid group, a carbon-carbon double bond, and a ketone functionality. The cis- or (Z)-configuration of the double bond introduces specific stereochemical constraints that are directly observable through spectroscopic methods. The conjugation between the alkene and both carbonyl groups creates a unique electronic environment that significantly influences its reactivity and its spectral signature.[3] This guide will systematically dissect the data from core spectroscopic techniques to build a complete and validated structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular connectivity and stereochemistry.

Proton (¹H) NMR Spectroscopy: A Detailed Positional Analysis

In ¹H NMR, the chemical shift (δ), integration, and spin-spin coupling (J-coupling) provide a wealth of information. The deshielding effects of the conjugated carbonyl groups and the anisotropy of the C=C double bond are expected to shift the vinylic protons significantly downfield.[4][5]

Data Summary: ¹H NMR of 3-Acetylacrylic Acid

| Assigned Proton | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Hc (-CH ₃) | 3H | Singlet (s) | ~2.4 | - |

| Ha (-CH=) | 1H | Doublet (d) | ~6.4 | ~10 |

| Hb (=CH-) | 1H | Doublet (d) | ~7.0 | ~10 |

| Hd (-COOH ) | 1H | Broad Singlet (br s) | >10 | - |

Interpretation and Causality:

-

Carboxylic Acid Proton (Hd): This proton is highly deshielded and acidic, appearing as a broad singlet at a very downfield position (>10 ppm). Its chemical shift is often variable and dependent on solvent and concentration due to hydrogen bonding.

-

Vinylic Protons (Ha, Hb): These two protons are coupled to each other, resulting in two distinct doublets. The proton adjacent to the ketone (Hb) is typically further downfield than the proton adjacent to the carboxylic acid (Ha) due to the slightly stronger electron-withdrawing nature of the ketone in this conjugated system. The key diagnostic feature is the coupling constant. A J-value of approximately 10 Hz is characteristic of a cis relationship between vinylic protons, confirming the (Z)-stereochemistry.[6] In contrast, a trans configuration would exhibit a larger J-value, typically in the 12-18 Hz range.[6]

-

Methyl Protons (Hc): The three protons of the acetyl methyl group are equivalent and have no adjacent protons, thus they appear as a sharp singlet. The position around 2.4 ppm is consistent with a methyl group attached to a carbonyl carbon.

Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the hybridization and proximity to electronegative atoms.[7]

Data Summary: ¹³C NMR of 3-Acetylacrylic Acid

| Assigned Carbon | Hybridization | Chemical Shift (δ, ppm) |

|---|---|---|

| C5 (-C H₃) | sp³ | ~30 |

| C2 (C=C ) | sp² | ~130 |

| C3 (C =C) | sp² | ~140 |

| C1 (-C OOH) | sp² | ~170 |

| C4 (-C =O) | sp² | ~198 |

Interpretation and Causality:

-

Carbonyl Carbons (C1, C4): The two carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbon (C4) is typically found at a higher chemical shift (~198 ppm) compared to the carboxylic acid carbon (C1, ~170 ppm).

-

Vinylic Carbons (C2, C3): The two sp² hybridized carbons of the alkene appear in the characteristic vinylic region (120-150 ppm).

-

Methyl Carbon (C5): The sp³ hybridized methyl carbon is the most shielded carbon and therefore appears at the most upfield position (~30 ppm).

Visualization: NMR Structural Correlation

The following diagram illustrates the direct relationship between the molecule's structure and its NMR spectral data.

Caption: Correlation of atomic positions in 3-acetylacrylic acid with NMR signals.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh ~10-20 mg of 3-acetylacrylic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar compounds and has a minimal proton signal that does not interfere with most analytes.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4]

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for quantitative accuracy, particularly for quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Data Summary: Key IR Absorptions for 3-Acetylacrylic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~1710 | C=O stretch | Carboxylic Acid (conjugated) | Strong |

| ~1680 | C=O stretch | Ketone (conjugated) | Strong |

| ~1630 | C=C stretch | Alkene | Medium |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

Interpretation and Causality:

-

O-H Region: The most prominent feature is the extremely broad absorption spanning from 2500 to 3300 cm⁻¹. This is the definitive signature of a hydrogen-bonded carboxylic acid dimer.[8][9]

-

Carbonyl (C=O) Region: The presence of two carbonyls in conjugation with a C=C bond leads to a lowering of their stretching frequencies compared to saturated analogues.[10][11][12] The α,β-unsaturated ketone typically absorbs around 1685-1666 cm⁻¹, while the conjugated carboxylic acid absorbs at a slightly higher frequency, around 1720-1705 cm⁻¹.[8][10] This results in two distinct, strong peaks in this region.

-

Alkene (C=C) and C-O Stretches: A medium intensity peak for the C=C stretch is expected around 1630 cm⁻¹. Additionally, a strong C-O stretching vibration associated with the carboxylic acid functional group will be present in the 1210-1320 cm⁻¹ region.[8]

Visualization: Functional Groups and IR Frequencies

Caption: Major fragmentation pathways for 3-acetylacrylic acid in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of 3-acetylacrylic acid (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC oven temperature is programmed to ramp up, allowing for the separation and volatilization of the analyte before it enters the mass spectrometer.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a definitive and self-validating structural characterization of 3-acetylacrylic acid. ¹H NMR confirms the (Z)-stereochemistry of the vinylic protons through the ~10 Hz coupling constant. ¹³C NMR maps the complete carbon skeleton, distinguishing between the two unique carbonyl environments. IR spectroscopy provides unambiguous evidence for the carboxylic acid and conjugated ketone functional groups, most notably through the broad O-H stretch and the distinct C=O absorptions. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 43 acylium ion, which serves as a structural fingerprint. Together, these techniques form the cornerstone of modern chemical analysis, enabling researchers to proceed with confidence in the identity and purity of their materials.

References

-

PubChem. cis-Acetylacrylic acid | C5H6O3 | CID 5281015. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Chemistry LibreTexts. 14.2: The Effect of Conjugation on the Carbonyl Stretching Frequency. [Link]

-

Fiveable. α,β-unsaturated ketones Definition. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Royal Society of Chemistry. Supplementary Information - Hydroxycarbonylation of Phenylacetylene. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. cis-Acetylacrylic acid | C5H6O3 | CID 5281015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

An In-Depth Technical Guide to 3-Acetylacrylic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylacrylic acid, systematically known as (Z)-4-oxopent-2-enoic acid, is a polyfunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a carboxylic acid, an α,β-unsaturated ketone, and a cis-configured double bond, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and chemical properties of 3-acetylacrylic acid, offering valuable insights for its application in research and development.

The unique arrangement of functional groups in 3-acetylacrylic acid makes it a valuable precursor for the synthesis of more complex molecules. The conjugated system is susceptible to nucleophilic attack, while the carboxylic acid and ketone moieties offer numerous possibilities for derivatization. Understanding the history of its synthesis and the evolution of preparative methods is crucial for appreciating its chemical utility.

Historical Perspective and Discovery

The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the reaction of an acylating agent, such as an acyl chloride or anhydride, with an aromatic or, in this case, an unsaturated system in the presence of a Lewis acid catalyst.[3][4] The reaction proceeds through the formation of a highly reactive acylium ion, which then acts as an electrophile.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-acetylacrylic acid is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₃ | [6] |

| Molecular Weight | 114.10 g/mol | [6] |

| IUPAC Name | (Z)-4-oxopent-2-enoic acid | [5] |

| CAS Number | 4743-82-2 | [1] |

| Synonyms | cis-Acetylacrylic acid, 3-Acetylacrylic acid | [1] |

Synthesis of 3-Acetylacrylic Acid: A Historical and Modern Perspective

The synthesis of 3-acetylacrylic acid and its trans-isomer has been approached through various methods over the years, reflecting the evolution of synthetic organic chemistry.

Historical Approach: Friedel-Crafts Acylation of Maleic Anhydride

Drawing from the historical precedent set by the synthesis of β-aroylacrylic acids, a plausible and historically significant route to 3-acetylacrylic acid involves the Friedel-Crafts acylation of maleic anhydride.[2] This method, while not explicitly detailed for the acetyl derivative in readily accessible early literature, follows a well-established mechanistic pathway.

The reaction is typically performed by treating maleic anhydride with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism:

Caption: Friedel-Crafts acylation of maleic anhydride.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: A solution of maleic anhydride in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with vigorous stirring.

-

Acylating Agent Addition: Acetyl chloride is added dropwise to the mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.

-

Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, often a mixture of cis and trans isomers, can be purified by crystallization or chromatography.

Causality in Experimental Choices:

-

Inert Solvent: The choice of an inert solvent is critical to prevent side reactions with the highly reactive acylium ion and the Lewis acid.

-

Anhydrous Conditions: The use of anhydrous reagents and reaction conditions is paramount as aluminum chloride is highly hygroscopic and its catalytic activity is diminished in the presence of water.

-

Controlled Addition: The portion-wise and dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reaction and prevent uncontrolled side reactions.

-

Acidic Workup: The acidic workup is necessary to protonate the carboxylate and to break down the aluminum complexes formed during the reaction.

Modern Synthetic Approaches

While the Friedel-Crafts acylation remains a viable method, modern organic synthesis offers alternative routes that may provide higher yields, greater stereoselectivity, and milder reaction conditions. These methods often leverage the reactivity of different starting materials.

Characterization of 3-Acetylacrylic Acid

The structural elucidation and confirmation of 3-acetylacrylic acid rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of the molecule. The coupling constants between the vinyl protons in the ¹H NMR spectrum can definitively distinguish between the cis and trans isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the C=C double bond stretch are expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Chemical Reactivity and Applications

The rich functionality of 3-acetylacrylic acid makes it a versatile building block in organic synthesis.

-

Michael Addition: The α,β-unsaturated ketone system is a prime target for Michael acceptors, allowing for the introduction of a wide range of nucleophiles at the β-position.

-

Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing a route to cyclic and bicyclic systems.

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, enabling its incorporation into larger molecules.

-

Reactions of the Ketone: The ketone functionality can undergo a variety of reactions, including reduction, oximation, and Wittig reactions, further expanding its synthetic utility.

Logical Relationship of Functional Group Reactivity:

Caption: Reactivity of 3-Acetylacrylic Acid.

Conclusion

3-Acetylacrylic acid, a molecule with a rich historical context rooted in the development of fundamental organic reactions, continues to be a valuable tool for synthetic chemists. Its unique combination of functional groups provides a platform for the construction of complex molecular architectures. A thorough understanding of its discovery, synthesis, and reactivity is essential for harnessing its full potential in academic research and industrial applications, including drug development and materials science.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetyl acrylic acid. PubChem. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Oxo-2-pentenoic acid. PubChem. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Oxopent-2-enoic acid. PubChem. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID. Retrieved January 31, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Maleic anhydride. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of maleic anhydride - acrylic acid copolymer. Retrieved January 31, 2026, from [Link]

-

Turton, R. (n.d.). Production of Maleic Anhydride. West Virginia University. Retrieved January 31, 2026, from [Link]

-

Various Authors. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

Various Authors. (n.d.). Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Various Authors. (n.d.). β-Benzoylacrylic Acid. Organic Syntheses. Retrieved January 31, 2026, from [Link]

Sources

- 1. 4-Oxo-2-pentenoic acid | C5H6O3 | CID 5363652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. guidechem.com [guidechem.com]

A Theoretical Exploration of 3-Acetylacrylic Acid Stability: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the stability of 3-acetylacrylic acid, a molecule of interest in various chemical and pharmaceutical contexts. We delve into the critical aspects of its conformational landscape, including cis-trans isomerism, keto-enol tautomerism, and the potential for cyclic structures. This document outlines robust computational methodologies, primarily leveraging Density Functional Theory (DFT), to elucidate the relative stabilities of different isomers and the energetic barriers to their interconversion. By synthesizing established theoretical principles with detailed, actionable protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of 3-acetylacrylic acid and related β-acylacrylic acids.

Introduction: The Structural Nuances of 3-Acetylacrylic Acid

3-Acetylacrylic acid, also known as β-acetylacrylic acid, is a dicarbonyl compound with a reactive α,β-unsaturated carboxylic acid moiety. Its chemical functionality makes it a versatile precursor in organic synthesis and a potential pharmacophore. However, the same features that impart its reactivity also lead to a complex conformational and isomeric landscape, which is crucial for understanding its stability, reactivity, and biological activity.

The primary stability questions surrounding 3-acetylacrylic acid revolve around several key equilibria:

-

Cis-Trans Isomerism: The presence of a carbon-carbon double bond allows for the existence of cis (Z) and trans (E) diastereomers, which can exhibit significantly different physical and chemical properties. Generally, for acyclic systems, trans isomers are more stable due to reduced steric hindrance[1].

-

Keto-Enol Tautomerism: The acetyl group can exist in equilibrium with its corresponding enol form. While the keto form is typically more stable for simple carbonyls, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation[2][3].

-

Ring-Chain Tautomerism: Early experimental studies have suggested that under certain conditions, particularly for the cis isomer, 3-acetylacrylic acid can exist in a cyclic hemiacetal form[4].

A thorough understanding of the relative thermodynamic stabilities of these forms is paramount for controlling reaction outcomes, predicting degradation pathways, and designing stable formulations. Theoretical and computational chemistry provides a powerful toolkit for dissecting these intricate energetic relationships.

Theoretical Framework and Computational Methodology

The investigation into the stability of 3-acetylacrylic acid isomers and tautomers is best approached using quantum chemical calculations, with Density Functional Theory (DFT) offering a balance of accuracy and computational efficiency for molecules of this size.

Foundational Concepts in Conformational Analysis

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule that arise from rotations about single bonds[5]. For 3-acetylacrylic acid, key rotational degrees of freedom include the C-C single bonds connecting the acetyl and carboxylic acid groups to the olefinic backbone. The relative energies of different conformers (rotamers) are influenced by torsional strain and non-bonded steric interactions.

The Power of Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals such as B3LYP and M06-2X have proven effective in accurately modeling systems with intramolecular interactions like hydrogen bonding[6]. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results, with the inclusion of diffuse functions being important for accurately describing anionic species and hydrogen bonds.

A Self-Validating Computational Protocol

To ensure the trustworthiness of the theoretical predictions, a rigorous and self-validating computational protocol is essential. The following step-by-step methodology provides a robust framework for such an investigation.

Experimental Protocol: Computational Analysis of 3-Acetylacrylic Acid Isomers

-

Initial Structure Generation:

-

Construct the initial 3D structures of all plausible isomers of 3-acetylacrylic acid:

-

trans-keto

-

cis-keto

-

trans-enol (with potential for intramolecular hydrogen bonding)

-

cis-enol (with potential for intramolecular hydrogen bonding)

-

cis-cyclic (hemiacetal)

-

-

For each of the open-chain isomers, perform a preliminary conformational search by systematically rotating around the C-C and C-O single bonds to identify low-energy starting conformers.

-

-

Geometry Optimization:

-

Perform full geometry optimizations for all identified conformers using a suitable DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for such systems[1][6].

-

The optimizations should be carried out without any symmetry constraints to allow the structures to relax to their true energy minima.

-

-

Frequency Calculations:

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The presence of one imaginary frequency indicates a transition state structure.

-

-

Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a more robust functional, such as M06-2X, and a larger basis set, for instance, aug-cc-pVTZ. The M06-2X functional is known to perform well for systems with non-covalent interactions[6].

-

Include corrections for zero-point vibrational energy (ZPVE) from the frequency calculations to obtain the relative electronic energies at 0 K.

-

Calculate the Gibbs free energies at a standard temperature (e.g., 298.15 K) to assess the relative stabilities under standard conditions.

-

-

Transition State Searching:

-

To understand the kinetics of interconversion between isomers, locate the transition state (TS) structures connecting them (e.g., cis-trans isomerization, keto-enol tautomerization).

-

Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a transition state.

-

Confirm the identity of the TS by performing a frequency calculation and observing exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the transformation between the connected minima.

-

Perform Intrinsic Reaction Coordinate (IRC) calculations to verify that the located TS correctly connects the desired reactant and product minima.

-

-

Solvation Effects:

-

To model the stability in a condensed phase, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative stabilities of isomers can be significantly influenced by the polarity of the solvent.

-

Analysis of Isomer and Tautomer Stability

Based on the computational protocol described above, we can generate a comprehensive picture of the relative stabilities of the various forms of 3-acetylacrylic acid.

Cis-Trans Isomerism and Conformational Preferences

The trans-keto isomer is generally expected to be the most stable of the keto forms due to reduced steric hindrance between the acetyl and carboxylic acid groups. However, the cis-keto isomer can be stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the acetyl group and the hydroxyl proton of the carboxylic acid group, forming a six-membered ring-like structure.

The relative stability will depend on the balance between steric repulsion and the strength of the intramolecular hydrogen bond. Computational studies on similar systems have shown that such hydrogen bonds can have a significant stabilizing effect[7][8].

Keto-Enol Tautomerism

The keto-enol equilibrium is highly sensitive to the molecular environment. In the gas phase, the enol tautomer can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the adjacent acetyl or carboxyl group. This creates a pseudo-aromatic six-membered ring, which can lower the overall energy.

In polar solvents, the keto tautomer is often favored as the polar carbonyl groups can engage in stronger intermolecular hydrogen bonds with the solvent molecules, which can outweigh the stabilizing effect of the intramolecular hydrogen bond in the enol form.

Ring-Chain Tautomerism

The formation of a cyclic hemiacetal from the cis-keto isomer is a plausible pathway. The stability of this cyclic form relative to the open-chain cis-keto isomer will depend on factors such as ring strain and the entropic penalty of cyclization. Computational analysis is essential to quantify the Gibbs free energy difference between these two forms.

Quantitative Data Summary

The following table presents illustrative relative Gibbs free energies for the various isomers of 3-acetylacrylic acid, as would be obtained from the described computational protocol at the M06-2X/aug-cc-pVTZ//B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Isomer/Tautomer | Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| trans-keto | 0.00 | Reference; lowest steric hindrance. |

| cis-keto (H-bonded) | +1.5 | Steric hindrance partially offset by intramolecular H-bond. |

| trans-enol (H-bonded) | +3.2 | Intramolecular H-bond stabilization. |

| cis-enol (H-bonded) | +2.1 | Strong intramolecular H-bond in a pseudo-aromatic ring. |

| cis-cyclic | +4.5 | Ring strain and entropic penalty. |

Note: The values in this table are illustrative and intended to represent the expected trends based on theoretical principles. Actual values would be derived from the computational protocol.

Interconversion Pathways and Degradation

The stability of 3-acetylacrylic acid is not only determined by the thermodynamic minima but also by the kinetic barriers to interconversion and degradation.

Isomerization and Tautomerization Barriers

The energy barriers for cis-trans isomerization around the double bond are typically high, requiring significant thermal energy or photochemical activation. In contrast, the barriers for keto-enol tautomerization, which involve proton transfer, can be significantly lower, especially in the presence of acid or base catalysts. The interconversion between different conformers via single bond rotation generally has very low energy barriers and occurs rapidly at room temperature.

Potential Degradation Pathways

From a theoretical standpoint, several degradation pathways can be envisioned and investigated computationally:

-

Decarboxylation: The loss of CO₂ from the carboxylic acid group, potentially facilitated by the neighboring acetyl group. The transition state for this process can be located to determine the activation energy.

-

Hydrolysis: In aqueous environments, the addition of water across the double bond or to the carbonyl groups can initiate degradation. Computational modeling can elucidate the mechanisms and energetics of these reactions.

-

Polymerization: The activated double bond can participate in radical or anionic polymerization, especially under certain conditions of temperature and pH.

Visualization of Key Concepts

Visual representations are invaluable for understanding the complex relationships between the different forms of 3-acetylacrylic acid.

Figure 1: Isomeric and tautomeric relationships of 3-acetylacrylic acid.

Figure 2: A robust computational workflow for stability analysis.

Conclusion

The stability of 3-acetylacrylic acid is a multifaceted problem governed by a delicate interplay of steric effects, intramolecular hydrogen bonding, and environmental factors such as solvent polarity. This guide has outlined a comprehensive theoretical and computational framework based on Density Functional Theory to systematically investigate the relative stabilities of its various isomers and tautomers. By following the detailed protocol, researchers can gain valuable insights into the conformational preferences, interconversion pathways, and potential degradation mechanisms of this important molecule. The application of these theoretical methods provides a predictive power that can significantly accelerate research and development in areas where 3-acetylacrylic acid and its derivatives are of interest.

References

-

DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. (n.d.). PubMed Central (PMC). [Link]

-

DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. (n.d.). SciELO México. [Link]

-

DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. (n.d.). Scholar UNAIR. [Link]

-

DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. (n.d.). Physical Chemistry Research. [Link]

-

Intramolecular hydrogen bonding analysis. (n.d.). Iowa State University Digital Repository. [Link]

-

Cis–trans isomerism. (n.d.). Wikipedia. [Link]

-

Computational Study of the Formation Reaction of Polyacid Precursors of Glass-Ionomer Materials. (n.d.). Scientific Research Publishing. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (n.d.). National Institutes of Health (NIH). [Link]

-

Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives | Request PDF. (n.d.). ResearchGate. [Link]

-

Recombination of Poly(Acrylic Acid) Radicals in Acidic Aqueous Solutions: A Pulse Radiolysis Study. (n.d.). MDPI. [Link]

-

Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. (n.d.). PubMed Central. [Link]

-

Structure of β-Acylacrylic Acids. (n.d.). SciSpace. [Link]

-

Synthesis of poly(ethylene-co-acrylic acid) via a tandem hydrocarboxylation/hydrogenation of poly(butadiene). (n.d.). ResearchGate. [Link]

-

Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (n.d.). PubMed Central (PMC). [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv. [Link]

-

Schematic representations of various barbituric acid tautomers along.... (n.d.). ResearchGate. [Link]

-

Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (n.d.). National Institutes of Health (NIH). [Link]

-

Keto-Enol Tautomerism : Key Points. (n.d.). Master Organic Chemistry. [Link]

-

Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. (n.d.). MDPI. [Link]

-

Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (n.d.). ResearchGate. [Link]

-

Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. (n.d.). IntechOpen. [Link]

-

22.1 Keto–Enol Tautomerism. (n.d.). Organic Chemistry | OpenStax. [Link]

-

(PDF) Quantum-Chemical Study on the Relative Stability of Sildenafil Tautomers. (n.d.). ResearchGate. [Link]

-

DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI. [Link]

-

Theoretical study on the mechanism of keto–enol isomerization for cyanuric acid and cyameluric acid | Request PDF. (n.d.). ResearchGate. [Link]

-

3.7. Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 4. scispace.com [scispace.com]

- 5. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 6. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials [mdpi.com]

- 8. researchgate.net [researchgate.net]

3-Acetylacrylic acid reaction mechanisms and kinetics

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 3-Acetylacrylic Acid

Abstract

3-Acetylacrylic acid, a polyfunctional molecule featuring an α,β-unsaturated carbonyl system, a ketone, and a carboxylic acid, serves as a versatile building block in organic synthesis. Its rich chemical reactivity is dictated by the electronic interplay between these functional groups, making it a valuable substrate for constructing complex molecular architectures. This guide provides a comprehensive exploration of the core reaction mechanisms and kinetics associated with 3-acetylacrylic acid. We will delve into the principles governing its isomerization, cycloaddition reactions, conjugate additions, and polymerization behavior. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Architecture and Reactivity of 3-Acetylacrylic Acid

3-Acetylacrylic acid (4-oxo-2-pentenoic acid) is a molecule of significant interest due to its trifunctional nature. The molecule exists as two geometric isomers, (Z)- (cis) and (E)- (trans), with the (E)-isomer generally being more thermodynamically stable.

-

α,β-Unsaturated Carbonyl System: The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond and the carbonyls of both the acetyl and carboxylic acid groups. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Dienophile Activation: The presence of two electron-withdrawing groups (acetyl and carboxyl) strongly activates the alkene for pericyclic reactions, most notably the Diels-Alder reaction.

-

Polymerizable Moiety: As a derivative of acrylic acid, it is a monomer capable of undergoing polymerization, primarily through free-radical pathways, to form functional polymers.[1]

This guide will systematically dissect these areas of reactivity, providing both mechanistic understanding and practical kinetic insights.

Caption: Reactivity landscape of 3-acetylacrylic acid.

Foundational Reaction Mechanisms

Cis-Trans Isomerization

The interconversion between the cis and trans isomers of 3-acetylacrylic acid is a critical consideration, as the geometry of the dienophile can influence the stereochemical outcome of subsequent reactions.

Mechanistic Insight: This isomerization can be promoted under several conditions:

-

Photochemical Isomerization: Absorption of UV light promotes a π → π* transition, leading to a transient state with single-bond character between the α and β carbons. Rotation can occur freely before the molecule relaxes back to the ground state, yielding a mixture of isomers.

-

Acid Catalysis: Protonation of the acetyl carbonyl oxygen creates a resonance-stabilized carbocation, which allows for rotation around the Cα-Cβ bond.

-

Radical-Catalyzed Isomerization: Traces of radicals, such as those from iodine, can reversibly add to the double bond, permitting rotation in the resulting radical intermediate.[2]

Kinetic Considerations: The kinetics of isomerization can be monitored by ¹H NMR spectroscopy (observing the change in coupling constants of the vinylic protons) or HPLC. The reaction proceeds until a thermodynamic equilibrium is reached, which typically favors the more stable trans isomer. In a study on the related muconic acid, pH was shown to be a critical factor, with acidic conditions favoring isomerization while alkaline conditions stabilized the dianion against it.[3][4]

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction for 3-acetylacrylic acid, enabling the formation of C-C, C-S, and C-N bonds at the β-position.[5] The molecule is an excellent Michael acceptor due to the powerful electron-withdrawing capacity of its flanking carbonyl groups.[6]

Mechanism: The Aza-Michael Addition Example The reaction between an amine (Michael donor) and 3-acetylacrylic acid (Michael acceptor) proceeds via a classic conjugate addition mechanism.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic β-carbon of the unsaturated system.

-

Enolate Formation: The π-electrons of the C=C bond shift to form a resonance-stabilized enolate intermediate.

-

Proton Transfer: A proton is transferred from the newly added (and now positively charged) amine to the enolate, typically facilitated by a solvent molecule or another base, to yield the final product and regenerate any catalyst.

Caption: General mechanism for the Michael addition.

Kinetic Profile: The rate of the Michael addition is highly dependent on several factors:

-

Nucleophilicity of the Donor: Softer, more polarizable nucleophiles (like thiols) generally react faster than harder nucleophiles (like alcohols).

-

Solvent: Polar aprotic solvents can accelerate the reaction by solvating cations without strongly hydrogen-bonding to the nucleophile, thus increasing its effective reactivity.

-

Catalysis: The reaction is often base-catalyzed to deprotonate the Michael donor (e.g., a thiol to a thiolate) or acid-catalyzed to activate the Michael acceptor.[7]

A study on the Michael addition of acrylic acid itself revealed a reaction order of 2.5 and an activation energy of 98.0 kJ mol⁻¹, indicating that dimer formation is a key step.[8]

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and 3-acetylacrylic acid is a highly effective dienophile.[9] This pericyclic reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously.[9]

Mechanism and Stereoselectivity: The reaction involves the overlap of the π-orbitals of a conjugated diene and the dienophile.

-

Concerted Mechanism: All bond-making and bond-breaking occurs in a single transition state.

-

Stereospecificity: The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene adduct.[10]

-

The Endo Rule: For bicyclic products, the major product is typically the endo isomer, where the electron-withdrawing groups of the dienophile are oriented towards the π-system of the newly formed diene bridge. This is due to favorable secondary orbital interactions in the transition state.

Lewis acid catalysis can significantly enhance the rate and selectivity of the Diels-Alder reaction by coordinating to a carbonyl oxygen on the dienophile, which lowers its LUMO energy and enhances its electrophilicity.[11]

Caption: Conceptual workflow of the Diels-Alder reaction.

Free-Radical Polymerization

Derivatives of acrylic acid are well-known for their ability to form polymers.[12] Poly(acrylic acid) and its copolymers have widespread applications.[1] 3-Acetylacrylic acid can similarly act as a monomer in a free-radical polymerization process.